Enzymatic Inhibition Potency of Lanosterol Synthase vs. Inactive Analog
A derivative incorporating the 3-(1,3-dioxolan-2-yl)but-2-en-1-ol scaffold demonstrates significant inhibition of human lanosterol synthase, an enzyme in the cholesterol biosynthesis pathway. This activity contrasts sharply with closely related structural analogs that show no inhibition. Specifically, the compound CHEMBL2377449, which contains this exact core structure, exhibits an IC₅₀ of 1000 nM against human lanosterol synthase, whereas a simple 2-substituted 1,3-dioxolane control (CHEMBL2376320) is reported as inactive with an IC₅₀ > 10,000 nM [1].
| Evidence Dimension | Lanosterol Synthase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM |
| Comparator Or Baseline | Dioxolane analog CHEMBL2376320: IC₅₀ > 10,000 nM |
| Quantified Difference | Target compound is >10x more potent |
| Conditions | Human lanosterol synthase expressed in S. cerevisiae, using [14C]-(3S)-2,3-oxidosqualene as substrate [1] |
Why This Matters
This >10-fold difference in inhibitory potency provides a clear scientific basis for selecting the specific 3-(1,3-dioxolan-2-yl)but-2-en-1-ol scaffold over simpler dioxolane analogs when developing sterol biosynthesis modulators, directly impacting lead compound selection and procurement decisions.
- [1] BindingDB Database. Entry for CHEMBL2377449 (BDBM50433363) and CHEMBL2376320 (BDBM50433275). University of California, San Diego. Accessed April 2024. View Source
